

6-O-Nicotinoylbarbatin C: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 6-O-Nicotiylbarbatin C

Cat. No.: B15593183

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Abstract

6-O-Nicotinoylbarbatin C is a neo-clerodane diterpenoid isolated from the medicinal herb *Scutellaria barbata*. This document provides a comprehensive overview of its physical and chemical properties, drawing from primary scientific literature. Detailed experimental protocols for its isolation and cytotoxicity assessment are presented, alongside structured data tables for easy reference. Furthermore, visual diagrams illustrating the experimental workflow and logical relationships are included to facilitate a deeper understanding of the scientific processes involved. This guide is intended to serve as a technical resource for professionals engaged in natural product research and drug development.

Introduction

Scutellaria barbata D. Don, a perennial herb belonging to the Lamiaceae family, has a long-standing history in traditional Chinese medicine for the treatment of various ailments, including cancer. Phytochemical investigations have revealed that the plant is a rich source of bioactive compounds, particularly neo-clerodane diterpenoids. These compounds have garnered significant scientific interest due to their potent cytotoxic activities against various cancer cell lines. Among these, 6-O-Nicotinoylbarbatin C stands out as a nicotinoyl-substituted diterpenoid, a structural feature that may contribute to its biological profile. This guide focuses specifically on the physical, chemical, and cytotoxic properties of 6-O-Nicotinoylbarbatin C.

Physical and Chemical Properties

The physical and chemical characteristics of 6-O-Nicotinoylbarbatin C have been determined through various analytical techniques. A summary of these properties is provided in the tables below.

Table 1: General and Physical Properties

Property	Value	Source
Molecular Formula	C ₂₆ H ₃₁ NO ₆	
Molecular Weight	453.5 g/mol	
Physical Description	White Amorphous Powder	
CAS Number	1015776-92-7	N/A
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	
Predicted Boiling Point	595.2 ± 50.0 °C	N/A
Predicted Density	1.28 ± 0.1 g/cm ³	N/A
Predicted pKa	13.29 ± 0.70	N/A

Table 2: Spectroscopic Data

Spectroscopic Technique	Key Peaks and Observations	Source
Infrared (IR) ν_{\max} (KBr) cm^{-1}	3445, 1735, 1638, 1588, 1285, 1115, 715	
^1H -NMR (400 MHz, CDCl_3) δ (ppm)	9.15 (1H, d, $J=2.0$ Hz), 8.75 (1H, dd, $J=4.8, 1.6$ Hz), 8.29 (1H, dt, $J=8.0, 2.0$ Hz), 7.41 (1H, dd, $J=8.0, 4.8$ Hz), 6.35 (1H, t, $J=4.0$ Hz), 5.79 (1H, d, $J=4.0$ Hz), 5.30 (1H, s), 4.75 (1H, d, $J=12.4$ Hz), 4.45 (1H, d, $J=12.4$ Hz), 4.25 (1H, m), 3.90 (1H, d, $J=7.2$ Hz), 2.70 (1H, m), 2.45-2.20 (2H, m), 2.05 (1H, m), 1.90-1.70 (2H, m), 1.60-1.40 (2H, m), 1.15 (3H, s), 1.05 (3H, d, $J=6.8$ Hz)	
^{13}C -NMR (100 MHz, CDCl_3) δ (ppm)	173.5, 165.0, 153.5, 151.0, 144.2, 137.1, 134.8, 129.8, 123.6, 108.2, 77.2, 70.5, 65.8, 63.5, 52.8, 45.5, 42.1, 39.8, 36.5, 29.7, 26.8, 25.0, 18.2, 16.5	
Mass Spectrometry (HR-ESI-MS)	m/z 454.2228 $[\text{M}+\text{H}]^+$ (Calcd. for $\text{C}_{26}\text{H}_{32}\text{NO}_6$, 454.2224)	

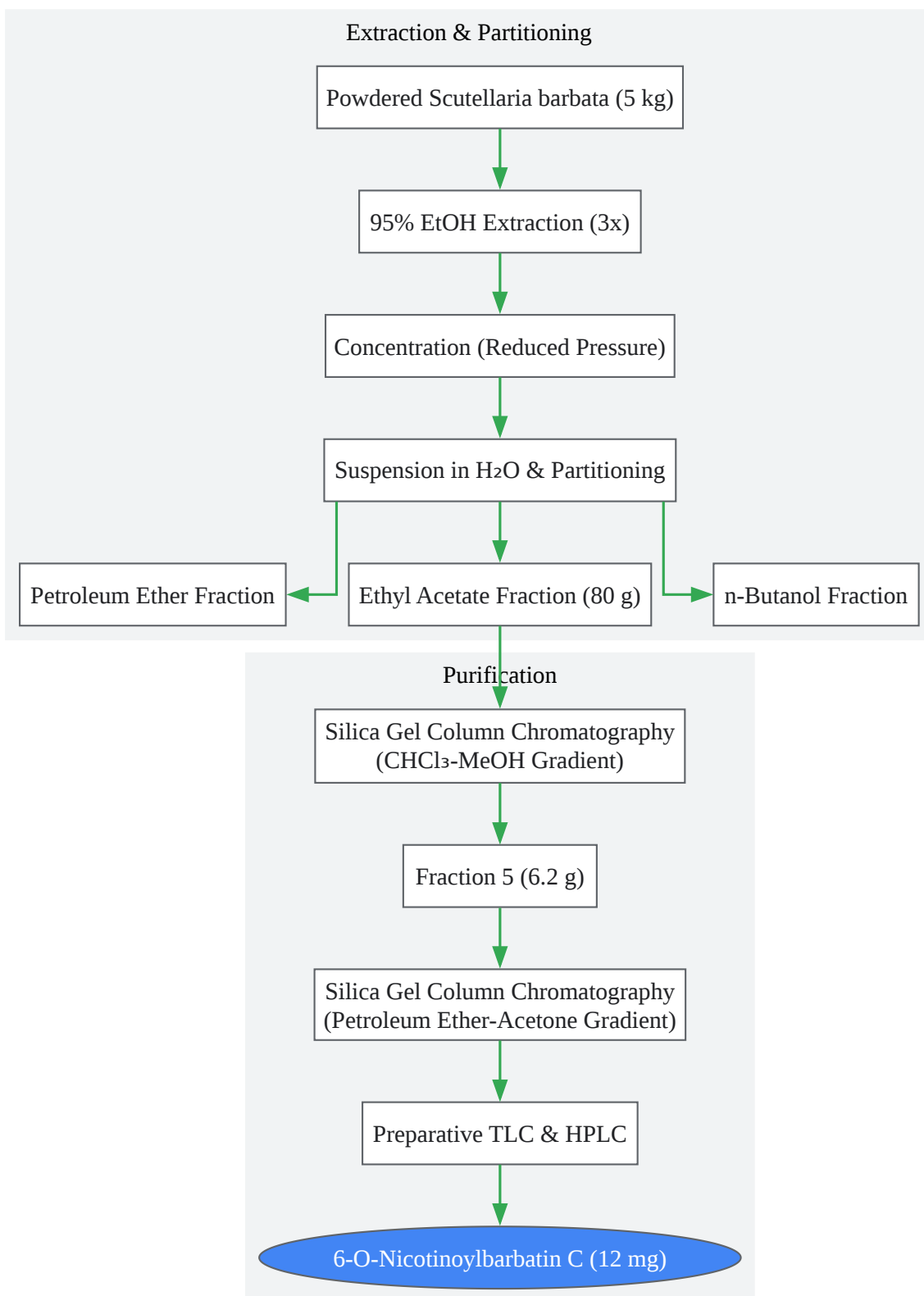
Experimental Protocols

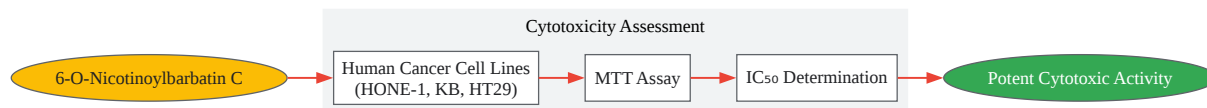
Isolation and Purification

6-O-Nicotinoylbarbatin C was isolated from the whole plants of *Scutellaria barbata*. The following protocol is based on the methodology described in the primary literature.

Procedure:

- **Extraction:** The air-dried and powdered whole plants of *Scutellaria barbata* (5 kg) were extracted three times with 95% ethanol (EtOH) at room temperature.
- **Concentration:** The combined EtOH extracts were concentrated under reduced pressure to yield a crude residue.
- **Partitioning:** The residue was suspended in water (H₂O) and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
- **Column Chromatography (Silica Gel):** The EtOAc-soluble fraction (80 g) was subjected to column chromatography over silica gel (200-300 mesh). Elution was performed with a gradient of chloroform (CHCl₃) and methanol (MeOH) (100:1 to 10:1, v/v) to yield several fractions.
- **Further Fractionation:** Fraction 5 (6.2 g), obtained from the initial column, was further fractionated on a silica gel column using a petroleum ether-acetone gradient (10:1 to 1:1, v/v).
- **Preparative TLC and HPLC:** The resulting sub-fractions were subjected to further purification using preparative thin-layer chromatography (pTLC) and high-performance liquid chromatography (HPLC) to yield pure 6-O-Nicotinoylbarbatin C (12 mg).





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